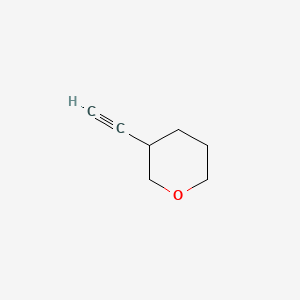

3-ethynyltetrahydro-2H-pyran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-ethynyltetrahydro-2H-pyran” is a chemical compound with the molecular formula C7H10O . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of pyran derivatives has been a topic of interest in recent years. A review of synthetic strategies for pyran derivatives by multicomponent reaction (MCR) approach discusses the high efficiency, atom economy, short reaction times, low cost and green reaction conditions of the MCR approach . Another study discusses the synthesis of dihydro-2H-pyran-3(4H)-one .

Molecular Structure Analysis

The molecular structure of “3-ethynyltetrahydro-2H-pyran” consists of a six-membered ring with one oxygen atom . The exact mass of the molecule is 110.07300 .

Applications De Recherche Scientifique

Synthesis of 2H-Pyrans

The 2H-pyran ring, which is a structural motif present in many natural products, is a strategic key intermediate in the construction of many of these structures . The most common route for synthesizing these heterocycles relies on the oxa-6π-electrocyclization of dienones .

Valence Isomerism Studies

The nature of the different physicochemical factors affecting the valence isomerism between 2H-pyrans (2HPs) and 1-oxatrienes has been discussed in the literature . This study is crucial for understanding the stability and reactivity of these compounds.

CO2-Derived Lactone Synthesis

3-Ethynyltetrahydro-2H-pyran-2-one (EVP) is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .

Polymer Synthesis

EVP has been used as an intermediary for the synthesis of high CO2-content polymers . Various strategies for the polymerization of EVP to a wide variety of polymer structures have been explored, ranging from radical polymerizations to ring-opening polymerizations .

Thermochemistry Studies

The thermochemistry data of 2H-pyran compounds are crucial for understanding their stability, reactivity, and potential applications . These data include gas phase thermochemistry data, condensed phase thermochemistry data, and reaction thermochemistry data .

Spectroscopy Studies

Spectroscopy studies, including IR Spectrum, Mass spectrum (electron ionization), and UV/Visible spectrum, provide valuable information about the structure and properties of 2H-pyran compounds .

Safety and Hazards

Orientations Futures

The future directions of “3-ethynyltetrahydro-2H-pyran” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. A recent review discusses the synthesis of pyran derivatives and suggests that the multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions . Another study discusses the potential of “3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP)” as a versatile CO2-derived lactone platform for polymer synthesis .

Mécanisme D'action

Target of Action

This compound is a derivative of 2H-pyrans, which are known to be present in many natural products . .

Mode of Action

As a derivative of 2H-pyrans, it may share some of the physicochemical properties affecting the valence isomerism between 2H-pyrans and 1-oxatrienes

Biochemical Pathways

A related compound, bripiodionen, which features a similar 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, has been discovered from the sponge symbiotic bacterial streptomyces reniochalinae lhw50302 . The biosynthesis of this compound involves a PKS-NRPS biosynthetic gene cluster

Action Environment

The compound is known to be stable at temperatures between 2-8°C , suggesting that temperature could be an important environmental factor.

Propriétés

IUPAC Name |

3-ethynyloxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLSLEAJHZFBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744801 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethynyltetrahydro-2H-pyran | |

CAS RN |

1260667-24-0 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)

![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)

![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)

![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)

![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)

![5[alpha]-Etianic acid methyl ester](/img/structure/B578180.png)